Tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant relevance in organic chemistry and medicinal chemistry. It is classified as an azabicyclic compound, characterized by its bicyclic structure containing nitrogen. The compound's molecular formula is with a molecular weight of 213.27 g/mol. Its CAS number is 197142-33-9, and it is recognized for its potential applications in drug development and as a building block in synthetic organic chemistry .
The synthesis of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods, primarily involving the use of starting materials such as N-Boc-L-trans-4,5-methanoproline. The synthesis typically involves the following key steps:
The molecular structure of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be represented using various structural formulas:
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3
CC(C)(C)OC(=O)N1CCC2C1(C2)CO
This structure highlights the compound's bicyclic nature and functional groups, including a hydroxymethyl group and a carboxylate moiety .
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are fundamental for further modifications and applications in synthetic pathways .
The mechanism of action for tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate primarily revolves around its interactions as a potential inhibitor in biological systems:
Such mechanisms are crucial for developing therapeutic agents targeting specific diseases .
The physical and chemical properties of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate include:
These properties make it suitable for various laboratory applications and further chemical transformations .
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: